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Compound of Interest

Compound Name: 3-Ethylpentanoic acid

Cat. No.: B1595041 Get Quote

Foreword
In the landscape of modern chemical research and pharmaceutical development, a nuanced

understanding of molecular entities is paramount. 3-Ethylpentanoic acid (CAS No: 58888-87-

2), a branched-chain fatty acid, represents a molecule of significant interest. While structurally

unassuming, its chemical properties and biological interactions offer a compelling narrative for

researchers. This guide is designed for the discerning scientist, moving beyond a superficial

listing of data to explore the causality behind its behavior. We will delve into its physicochemical

characteristics, spectroscopic signature, synthetic pathways, and its emerging role as a

synthetic intermediate and biologically active compound. The protocols and data herein are

presented to be self-validating, grounded in established chemical principles and supported by

authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical
Properties
3-Ethylpentanoic acid is a carboxylic acid characterized by a seven-carbon skeleton. Its

structure consists of a pentanoic acid backbone with an ethyl group substituted at the third

carbon position.[1] This branching imparts specific steric and electronic properties that

influence its reactivity and physical behavior compared to its linear isomer, heptanoic acid. The

carboxyl functional group is the primary site of reactivity and is responsible for its acidic nature

and ability to form hydrogen bonds.[1]
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Structural and General Data
Identifier Value Source

IUPAC Name 3-ethylpentanoic acid PubChem[2]

CAS Number 58888-87-2 PubChem[2]

Molecular Formula C₇H₁₄O₂ PubChem[2]

Molecular Weight 130.18 g/mol PubChem[2]

SMILES CCC(CC)CC(=O)O Biosynth[3]

InChI Key
ATUUSOSLBXVJKL-

UHFFFAOYSA-N
CymitQuimica[1]

Physical and Chemical Properties
A summary of the key physicochemical properties is crucial for predicting the behavior of 3-
Ethylpentanoic acid in various experimental conditions, from reaction setups to analytical

separations.

Property Value Source

Appearance Colorless to pale yellow liquid CymitQuimica[1]

Density 0.9 ± 0.1 g/cm³ ECHEMI[4], Chemsrc[5]

Boiling Point ~212-215 °C at 760 mmHg ECHEMI[4], Chemsrc[5]

Flash Point 102.8 ± 6.9 °C ECHEMI[4]

Refractive Index ~1.431 ECHEMI[4]

XLogP3 2.1 PubChem[2]

Topological Polar Surface Area 37.3 Å² PubChem[2]

Expertise & Experience Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This

suggests that while it has some solubility in nonpolar organic solvents, the carboxylic acid

group ensures a degree of polarity. This balance is critical in drug development, influencing

properties like membrane permeability and interaction with biological targets. The relatively
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high boiling point is a direct consequence of intermolecular hydrogen bonding between the

carboxylic acid groups.

Spectroscopic Characterization: The Molecular
Fingerprint
Accurate structural elucidation is the bedrock of chemical science. The combination of Infrared

(IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an

unambiguous identification of 3-Ethylpentanoic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups in 3-Ethylpentanoic
acid.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3500 cm⁻¹

region. This characteristic broadness is due to the strong hydrogen bonding between acid

molecules in the liquid phase.[6]

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000

cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of a carboxylic acid carbonyl

group will be present, typically between 1700-1725 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR:

-COOH (1H): A very broad singlet, highly deshielded, appearing far downfield (typically 10-

12 ppm). Its broadness is due to chemical exchange.[6]

-CH- (1H): A multiplet, located alpha to two methylene groups and beta to the carbonyl.

-CH₂- (alpha to COOH, 2H): A doublet, deshielded by the adjacent carbonyl group.
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-CH₂- (in ethyl groups, 4H): A quartet, coupled to the adjacent methyl protons.

-CH₃ (in ethyl groups, 6H): A triplet, coupled to the adjacent methylene protons.

¹³C NMR:

-COOH: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm

region.[6]

-CH-: The tertiary carbon at position 3.

-CH₂-: Signals for the three distinct methylene carbons.

-CH₃: Signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)
Electron ionization mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 130.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (-

OH, m/z = 113) and the subsequent loss of carbon monoxide (-CO, m/z = 85), which is a

signature fragmentation pathway.[6]

Synthesis and Chemical Reactivity
Understanding how a molecule is synthesized and how it reacts is fundamental to its

application. 3-Ethylpentanoic acid serves as a valuable synthetic intermediate.[7]

Plausible Synthetic Pathway: Malonic Ester Synthesis
A robust and common method for preparing substituted carboxylic acids is the malonic ester

synthesis. While direct synthesis for 3-ethylpentanoic acid is not detailed in the provided

literature, a scientifically sound protocol can be extrapolated from the synthesis of its close

analog, 3-methylpentanoic acid.[8] This demonstrates a logical approach to creating branched-

chain acids.

Experimental Protocol: Synthesis via Diethyl Ethylmalonate
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Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide

(NaOEt) in ethanol, to generate a stabilized enolate. The ethoxide anion abstracts the acidic

α-hydrogen between the two ester groups.

Alkylation: The resulting enolate nucleophile is then alkylated with an ethyl halide, such as

ethyl bromide (CH₃CH₂Br). This introduces the second ethyl group at the α-position.

Saponification and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed

under basic conditions (e.g., using aqueous potassium hydroxide to prevent precipitation of

salts) followed by acidification (e.g., with H₂SO₄).[8] Heating the resulting dicarboxylic acid

intermediate causes decarboxylation, yielding the final product, 3-Ethylpentanoic acid.

Causality Insight: The choice of potassium hydroxide over sodium hydroxide for saponification

is critical to maintain a homogenous reaction mixture, as sodium salts of the intermediate can

precipitate and stall the reaction.[8] Subsequent acidification must be done with a non-volatile

acid like sulfuric acid to prevent co-distillation with the product during purification.[8]

Step 1: Enolate Formation

Step 2: Alkylation

Step 3: Hydrolysis & Decarboxylation

Diethyl Ethylmalonate

Malonate EnolateDeprotonation

Sodium Ethoxide (Base)

Diethyl Diethylmalonate

SN2 Attack

Ethyl Bromide

3-Ethylpentanoic Acid

- CO₂

1. KOH, H₂O
2. H₂SO₄, Heat
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Click to download full resolution via product page

Caption: Malonic ester synthesis pathway for 3-Ethylpentanoic acid.

Core Reactivity
The chemistry of 3-Ethylpentanoic acid is dominated by its carboxyl group. It undergoes

reactions typical of carboxylic acids, making it a versatile building block in organic synthesis.[1]

[7]

Neutralization: As an acid, it reacts with bases to form carboxylate salts.

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to

form esters. This is a fundamental transformation used to modify the molecule's properties or

protect the carboxyl group.[1]

Amidation: The carboxyl group can be converted to an amide, often via an acyl chloride

intermediate, by reacting with an amine. This is a cornerstone reaction in the synthesis of

many pharmaceuticals.[7]

3-Ethylpentanoic Acid
R-COOH

Carboxylate Salt
R-COO⁻ M⁺

+ Base (MOH)

Ester
R-COOR'

+ Alcohol (R'OH)
+ H⁺

Amide
R-CONR'₂

1. SOCl₂
2. Amine (HNR'₂)

Click to download full resolution via product page

Caption: Key reactions of the 3-Ethylpentanoic acid carboxyl group.
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Applications in Research and Drug Development
3-Ethylpentanoic acid is more than a simple chemical intermediate; its unique structure has

led to its investigation in several high-value applications.

Analytical Reference Standard
The compound is used as a fully characterized reference standard for analytical method

development, validation, and quality control during drug synthesis and formulation.[9] Its purity

and known spectroscopic properties allow for the accurate quantification and identification of

related substances in complex matrices.

Potential Therapeutic Activity
Emerging research has highlighted the potential biological activity of 3-Ethylpentanoic acid,

making it a molecule of interest for drug discovery professionals.

HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity.[1][3]

HDAC inhibitors are a class of compounds being actively investigated as anti-cancer agents,

as they can modulate gene expression and induce cell cycle arrest and apoptosis in tumor

cells.

Fatty Acid Synthase Inhibition: The molecule also demonstrates inhibitory effects on fatty

acid synthase, an enzyme involved in the production of branched-chain fatty acids that can

be hepatotoxic.[1][3] This mechanism is relevant to metabolic disorders and certain types of

cancer where fatty acid metabolism is dysregulated.

Pharmacokinetic Interest
Studies in animal models have indicated that 3-Ethylpentanoic acid possesses interesting

pharmacokinetic properties. It can be converted into a more hydrophobic form by endogenous

enzymes, which may enhance its absorption from the gastrointestinal tract and alter its

metabolic profile in the liver.[1][3] This inherent "drug-like" characteristic makes its scaffold an

attractive starting point for medicinal chemistry campaigns.

Safety and Handling
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A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring

laboratory safety.

Primary Hazards: Like many carboxylic acids, 3-Ethylpentanoic acid is expected to be an

irritant. Direct contact may cause skin and serious eye irritation.[1][10] Inhalation of vapors

may cause respiratory tract irritation.[10]

Toxicological Profile: While specific toxicological data for 3-Ethylpentanoic acid is limited,

data for structurally related compounds like 2-ethylhexanoic acid indicate potential for

developmental toxicity at high oral doses in rodent studies.[11] The proposed mechanism

involves liver toxicity leading to a zinc deficiency in the developing embryo.[11] This

underscores the importance of minimizing exposure.

Recommended Handling Protocol:

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

First Aid:

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.

Remove contact lenses if present and easy to do. Continue rinsing and consult a

physician.[10]

Skin: Wash off with soap and plenty of water.[10]

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

Storage: Store in a tightly sealed container in a dry, well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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